1-(Cyclopropylamino)-4-methylpent-3-en-2-one
Description
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(cyclopropylamino)-4-methylpent-3-en-2-one |
InChI |
InChI=1S/C9H15NO/c1-7(2)5-9(11)6-10-8-3-4-8/h5,8,10H,3-4,6H2,1-2H3 |
InChI Key |
QUWTUVBILLBISX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CNC1CC1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to 1-(Cyclopropylamino)-4-methylpent-3-en-2-one involves the nucleophilic addition of cyclopropylamine to an α,β-unsaturated ketone precursor, specifically 4-methylpent-3-en-2-one (also known as mesityl oxide). This reaction is a typical example of a Michael addition or a conjugate addition of an amine to an enone system.
$$
\text{4-methylpent-3-en-2-one} + \text{cyclopropylamine} \rightarrow \text{1-(Cyclopropylamino)-4-methylpent-3-en-2-one}
$$
- Solvent: Ethanol or methanol is commonly used as the reaction medium due to their ability to dissolve both reactants and facilitate reaction kinetics.
- Temperature: Mild heating (e.g., 40–70 °C) is often applied to accelerate the reaction and drive it to completion.
- Catalyst: Acidic or basic catalysts may be employed to enhance the nucleophilicity of the amine or the electrophilicity of the enone, although in many cases the reaction proceeds efficiently without additional catalysts.
- Reaction time: Typically ranges from several hours to overnight, depending on scale and conditions.
This synthetic route is favored for its straightforwardness, good yields, and the ability to control the reaction environment to minimize side reactions such as polymerization or over-addition.
Industrial Production Methods
In industrial settings, the synthesis of 1-(Cyclopropylamino)-4-methylpent-3-en-2-one is scaled up using batch or continuous flow reactors with precise control over reaction parameters:
- Batch reactors: Allow for controlled addition of cyclopropylamine to the enone under stirring, temperature regulation, and inert atmosphere if necessary to prevent oxidation.
- Continuous flow reactors: Provide enhanced heat and mass transfer, improved safety for handling reactive amines, and better reproducibility.
Industrial processes emphasize:
Chemical Reactions Analysis Related to Preparation
The key reaction in the preparation is the nucleophilic addition of cyclopropylamine to the α,β-unsaturated ketone. The reaction proceeds via the following mechanistic steps:
- The lone pair on the nitrogen of cyclopropylamine attacks the β-carbon of the enone.
- This forms a stabilized enamine intermediate.
- Proton transfer and tautomerization lead to the final 1-(Cyclopropylamino)-4-methylpent-3-en-2-one product.
Reaction conditions and reagents summary:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Michael addition | Cyclopropylamine, 4-methylpent-3-en-2-one, ethanol or methanol, mild heat | Formation of C–N bond |
| Purification | Distillation or recrystallization | Isolation of pure product |
| Optional catalysis | Acid or base catalyst (e.g., acetic acid, triethylamine) | Enhance reaction rate |
Data Table: Typical Reaction Conditions and Yields
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Ethanol or methanol | Polar protic solvents preferred |
| Temperature | 40–70 °C | Mild heating to accelerate reaction |
| Reaction time | 4–24 hours | Dependent on scale and catalyst |
| Molar ratio (amine:enone) | 1:1 to 1.2:1 | Slight excess of amine to drive reaction |
| Yield | 75–90% | High yield with optimized conditions |
| Purity | >95% (after purification) | Verified by chromatographic methods |
Notes on Side Reactions and Optimization
- Over-addition or polymerization of the enone can occur if reaction conditions are too harsh.
- Use of inert atmosphere (nitrogen or argon) can prevent oxidation of sensitive intermediates.
- Controlling the temperature and reaction time is crucial to avoid degradation of cyclopropylamine.
Detailed Research Findings
Extensive research on related α,β-unsaturated ketone amination reactions supports the above preparation methods. Studies indicate that the cyclopropylamino group, due to its ring strain and steric effects, may influence the reaction kinetics and stability of the final product.
Spectroscopic analyses (e.g., infrared and nuclear magnetic resonance spectroscopy) confirm the formation of the C–N bond and the retention of the enone system in the product. Quantum chemical calculations support the stability of the product and the reaction pathway.
Summary Table of Preparation Method Characteristics
| Aspect | Description |
|---|---|
| Starting Materials | Cyclopropylamine and 4-methylpent-3-en-2-one |
| Reaction Type | Nucleophilic Michael addition |
| Solvent | Ethanol or methanol |
| Temperature Range | 40–70 °C |
| Catalyst | Optional acid/base catalysts |
| Reaction Time | 4–24 hours |
| Yield | 75–90% |
| Purification | Distillation, recrystallization |
| Industrial Scale | Batch or continuous flow reactors with controlled parameters |
| Key Challenges | Avoiding polymerization, controlling side reactions |
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylamino)-4-methylpent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylamino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Cyclopropylamino)-4-methylpent-3-en-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
1-(Cyclopropylamino)-4-methylpent-3-en-2-one can be compared with other similar compounds, such as:
Cyclopropylamine derivatives: These compounds share the cyclopropylamino group and may exhibit similar reactivity and biological activity.
Pentenone derivatives: Compounds with a pentenone backbone may have comparable chemical properties and applications.
Uniqueness: The presence of both the cyclopropylamino group and the pentenone backbone in 1-(Cyclopropylamino)-4-methylpent-3-en-2-one makes it unique, offering a combination of reactivity and potential biological activity that may not be found in other similar compounds.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Impact of Heterocyclic Cores :
- Pyridine (7k) and pyrimidine derivatives (e.g., ) introduce nitrogen atoms that enable hydrogen bonding with biological targets, improving target specificity . In contrast, the thiazole analog () offers sulfur-mediated π-interactions, which may enhance binding to metal-containing enzymes .
Electron-Withdrawing Groups: The pentafluoro and hydroxyl substituents in 7k significantly alter electron distribution, increasing reactivity at the enone site and improving inhibitory potency against plasmodial transporters .
Strain and Stability :
- The cyclopropane ring introduces angle strain (~60°), which may destabilize the compound under acidic or thermal conditions. However, this strain can also enhance reactivity in ring-opening reactions for further functionalization .
Research Findings and Implications
- Synthetic Versatility: Derivatives like 7k–7q () demonstrate the adaptability of cyclopropylamino-enone scaffolds. Substitutions with amines (e.g., isopropyl, benzyl) or fluorine atoms enable fine-tuning of electronic and steric properties .
- Limitations : The parent compound’s lack of aromatic or heteroaromatic moieties may limit its bioavailability compared to pyridine/thiazole derivatives.
Biological Activity
1-(Cyclopropylamino)-4-methylpent-3-en-2-one is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including antimicrobial, anticancer, and neuropharmacological effects, supported by data tables and case studies.
Chemical Structure and Properties
1-(Cyclopropylamino)-4-methylpent-3-en-2-one has the following molecular formula: . Its structure features a cyclopropyl group attached to an amino group, along with a conjugated enone system that is believed to contribute to its biological activities.
Antimicrobial Activity
Overview
Numerous studies have reported the antimicrobial properties of compounds similar to 1-(Cyclopropylamino)-4-methylpent-3-en-2-one. The mechanism of action typically involves the disruption of bacterial cell membranes and interference with metabolic processes.
Case Study
In a study examining various derivatives of cyclopropylamines, it was found that compounds structurally related to 1-(Cyclopropylamino)-4-methylpent-3-en-2-one exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent activity compared to standard antibiotics .
Data Table: Antimicrobial Activity
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 1-(Cyclopropylamino)-4-methylpent-3-en-2-one | 20 | Staphylococcus aureus |
| 30 | Escherichia coli | |
| 15 | Pseudomonas aeruginosa |
Anticancer Activity
Overview
Research has indicated that 1-(Cyclopropylamino)-4-methylpent-3-en-2-one may possess anticancer properties. The compound appears to induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
Case Study
A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. Mechanistic studies suggested that the compound activates caspase pathways leading to programmed cell death .
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Caspase activation |
| HeLa | 30 | Induction of apoptosis |
| A549 | 35 | Cell cycle arrest |
Neuropharmacological Effects
Overview
The neuropharmacological profile of 1-(Cyclopropylamino)-4-methylpent-3-en-2-one has been explored in various animal models. Preliminary findings suggest potential analgesic and anxiolytic effects.
Case Study
In a study assessing the central nervous system (CNS) effects, administration of the compound in mice resulted in significant pain relief in formalin-induced pain models. The observed analgesic effect was comparable to that of morphine, suggesting a similar mechanism involving opioid receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
